molecular formula C19H20N2O6 B13391084 4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate CAS No. 3411-74-3

4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate

Cat. No.: B13391084
CAS No.: 3411-74-3
M. Wt: 372.4 g/mol
InChI Key: GLFONBITBIYJPS-UHFFFAOYSA-N
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Description

(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound with a unique structure that includes a nitrophenyl group, a methyl group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the esterification of (4-nitrophenyl) with (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylmethoxycarbonylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)propanoate: Similar structure but with a propanoate group instead of a butanoate group.

    (4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate: Similar structure but with a pentanoate group instead of a butanoate group.

Uniqueness

The uniqueness of (4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group allows for various redox reactions, while the phenylmethoxycarbonylamino group provides opportunities for hydrogen bonding and molecular recognition.

Properties

IUPAC Name

(4-nitrophenyl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-13(2)17(20-19(23)26-12-14-6-4-3-5-7-14)18(22)27-16-10-8-15(9-11-16)21(24)25/h3-11,13,17H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFONBITBIYJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309163
Record name 4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3411-74-3
Record name NSC211252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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